molecular formula C20H16FN7OS B1574353 INCB054329

INCB054329

Número de catálogo B1574353
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

INCB054329 is a potent and selective BET protein inhibitor that targets BD1 and BD2 of BRD2, BRD3 and BRD4. In a panel of colon cancer cell lines, more than 50% are sensitive to this compound treatment with IC50 values below 500 nM in cell proliferation assays. This compound down-regulated c-Myc expression, and induced cell cycle arrest and apoptosis in sensitive colon cancer cell lines. Moreover, INCB54329 was efficacious in the RKO colon cancer xenograft model. This compound as a single agent or in combination with other targeted therapies is potential useful for the treatment of colon cancer.

Aplicaciones Científicas De Investigación

BET Inhibition in Myeloma Cells

INCB054329, a novel Bromodomain and Extraterminal domain (BET) inhibitor, has been researched for its efficacy in multiple myeloma models. It targets cancer-associated genes and pathways, leading to the decreased expression of oncogenes like c-MYC, FGFR3, and NSD2/MMSET/WHSC1. This suppression of FGFR3 sensitizes certain myeloma cells to fibroblast growth factor receptor inhibitors. BET inhibition also results in suppressed interleukin-6 Janus kinase–signal transducers and activators of transcription (JAK–STAT) signaling, suggesting potential combination strategies with JAK inhibitors for enhanced myeloma cell growth inhibition (Stubbs et al., 2018).

Clinical Trials for Advanced Malignancies

This compound has been investigated in phase 1/2 clinical trials for advanced malignancies. It demonstrated a shorter terminal elimination half-life compared to other similar drugs and showed higher interpatient variability in oral clearance. The study highlighted the need for identifying optimal dosing schemes to maximize the therapeutic index and to identify patient populations that may benefit most from this treatment (Falchook et al., 2019).

Efficacy in Lymphoma Models

This compound has shown encouraging preclinical activity in several models of hematologic malignancy, particularly in B cell malignancy models, including Hodgkin and non-Hodgkin lymphoma. It effectively inhibited in vitro growth of various lymphoma cell lines, arrested cell cycle, and induced apoptosis. The drug also demonstrated in vivo efficacy in diffuse large B-cell lymphoma (DLBCL) models, suggesting its potential as monotherapy or in combination with other targeted therapies in B cell lymphoma, including high-risk double-hit lymphoma (Stubbs et al., 2016).

Discovery and Preclinical Activity

The discovery of this compound marked a significant advancement in targeting BET proteins for the treatment of malignant diseases. It inhibits the binding of BRD2, BRD3, and BRD4 to acetylated histones and exhibits potent inhibition of growth in various hematologic cancer cell lines, including myeloma, AML, and lymphoma. The treatment led to G1 cell cycle arrest and induced apoptosis in AML and lymphoma cell lines, supporting its clinical development for cancer treatment (Liu et al., 2015).

Enhancing Checkpoint Modulation in Tumor Models

Research on this compound has revealed its potential to enhance the activity of checkpoint modulation in syngeneic tumor models. The inhibitor suppressed a panel of cytokines and chemokines, indicating its role in antagonizing a pro-inflammatory response. Its efficacy in inhibiting tumor growth in various models suggests that BET inhibition can suppress tumor growth through both tumor-intrinsic and immune modulatory mechanisms. This supports the potential of epigenetic-based immunotherapy combinations as a novel approach to cancer therapy (Koblish et al., 2016).

Propiedades

Fórmula molecular

C20H16FN7OS

Apariencia

Solid powder

Sinónimos

INCB054329;  INCB-054329;  INCB 054329.; none

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.